molecular formula C12H21NO4 B1593201 Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 890849-27-1

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1593201
CAS No.: 890849-27-1
M. Wt: 243.3 g/mol
InChI Key: LEOQXSJKDMPQCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.299 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic applications.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison:

  • Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has an ethoxy group instead of a methoxy group, which can influence its reactivity and physical properties.
  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate contains a piperazine ring instead of a pyrrolidine ring, affecting its chemical behavior and potential applications.

Conclusion

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its unique structure and reactivity make it a valuable intermediate in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQXSJKDMPQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623361
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890849-27-1
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid (500 mg, 2.18 mmol, Astatec Pharmaceutical Technology Co.) in DMF (10 mL) was added methyl iodide (1634, 2.62 mmol, Sigma-Aldrich) and K2CO3 (904 mg, 6.53 mmol). These ingredients were stirred at a temperature of about 25° C. for 1 h after which the reaction mixture was quenched with water (20 mL), extracted three times with EtOAc (20 mL for each extraction), washed twice with water (20 mL for each wash), washed with saturated aqueous NaCl (10 mL), dried (MgSO4), and concentrated under reduced pressure to provide tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate as an oil. To a mixture of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (2.18 mmol) in dioxane (10 mL) at a temperature of about 25° C. was added 4N HCl in dioxane (10.8 mmol). Then the reaction mixture was stirred at 50° C. for 2 h. Thereafter, the mixture was concentrated under reduced pressure to provide 380 mg of the hydrochloride of methyl 2-(pyrrolidin-3-yl)acetate as a colorless oil (yield 96% for two steps), the identity of which was confirmed using 1H NMR and LC/MS.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.62 mmol
Type
reactant
Reaction Step Two
Name
Quantity
904 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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